piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride
Overview
Description
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride typically involves the reaction of piperidine derivatives with oxolan-3-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as rhodium or iridium complexes can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include protonation and stereoselective enamine protonation, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-2-ylmethyl N-(tetrahydrofuran-3-yl)carbamate hydrochloride
- Piperidin-2-ylmethyl N-(oxolan-2-yl)carbamate hydrochloride
- Piperidin-2-ylmethyl N-(oxolan-4-yl)carbamate hydrochloride
Uniqueness
Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c14-11(13-10-4-6-15-7-10)16-8-9-3-1-2-5-12-9;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGVPDLAHVSVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)NC2CCOC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-17-0 | |
Record name | Carbamic acid, N-(tetrahydro-3-furanyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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